![molecular formula C15H11FN2O3S B5835064 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5835064.png)
4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid
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Overview
Description
4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as FTAA, is a fluorescent probe used in scientific research to detect amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a variety of diseases, including Alzheimer's, Parkinson's, and Type 2 diabetes. The ability to detect and monitor amyloid fibrils is crucial for the development of treatments for these diseases.
Mechanism of Action
4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid binds specifically to amyloid fibrils, causing a change in its fluorescent properties. This change in fluorescence allows researchers to distinguish between amyloid fibrils and other protein aggregates. The exact mechanism by which 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid binds to amyloid fibrils is not fully understood, but it is believed to involve interactions between the thiourea and carbonyl groups on 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid and the beta-sheet structure of amyloid fibrils.
Biochemical and Physiological Effects
4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid does not have any known biochemical or physiological effects on cells or tissues. It is a non-toxic probe that is widely used in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its high sensitivity and specificity for amyloid fibrils. 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid can detect amyloid fibrils at very low concentrations and can distinguish between different types of amyloid fibrils. However, 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid is not suitable for all types of amyloid fibrils and may not work well in certain experimental conditions.
List of
Future Directions
1. Development of new fluorescent probes for amyloid fibrils with improved sensitivity and specificity.
2. Investigation of the mechanisms underlying 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid binding to amyloid fibrils.
3. Development of new treatments for diseases associated with amyloid fibrils based on the insights gained from 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid-based research.
4. Application of 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid in clinical settings for the detection and monitoring of amyloid fibrils in patients with amyloid-related diseases.
5. Investigation of the role of amyloid fibrils in normal physiological processes and their potential as therapeutic targets.
Synthesis Methods
The synthesis of 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid involves several steps, including the reaction of 2-fluorobenzoyl chloride with thiourea to form the intermediate 2-fluorobenzoylthiourea. This intermediate is then reacted with 4-aminobenzoic acid to form 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid.
Scientific Research Applications
4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid is widely used in scientific research to detect and monitor amyloid fibrils. The fluorescent properties of 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid allow researchers to visualize the formation and growth of amyloid fibrils in real-time. This has led to a better understanding of the mechanisms underlying amyloid fibril formation and has facilitated the development of new treatments for diseases associated with amyloid fibrils.
properties
IUPAC Name |
4-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S/c16-12-4-2-1-3-11(12)13(19)18-15(22)17-10-7-5-9(6-8-10)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKGBJBLNQACMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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